molecular formula C24H17N3O7S2 B2512288 (Z)-methyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-02-6

(Z)-methyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2512288
CAS RN: 865199-02-6
M. Wt: 523.53
InChI Key: AWOVQHNOONMTBZ-LCUIJRPUSA-N
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Description

This compound is a derivative of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid . It’s part of a series of compounds that were synthesized and evaluated for their in vitro proliferation inhibitory activities against the A549 and NCI-H460 human non-small cell lung cancer (NSCLC) cell lines .


Synthesis Analysis

The synthesis of this compound involves the preparation of the key intermediate 3-oxo-3H-benzo[f]chromene-2-carboxylic acid via Knoevenagel condensation of 2-hydroxy-1-naphthaldehyde with Meldrum’s acid .

Scientific Research Applications

Antiproliferative Activity in Cancer Cells

The synthesized compound has been evaluated for its antiproliferative activity against human non-small cell lung cancer (NSCLC) cell lines, specifically A549 and NCI-H460 cells. Among the tested derivatives, compound 5e demonstrated the strongest antiproliferative effect. It achieved this by inducing apoptosis, arresting the cell cycle, and elevating intracellular reactive oxygen species (ROS) levels. These findings suggest that compound 5e holds promise as a potent antitumor agent .

Fluorescence Properties for Biological Imaging

Another interesting application lies in the fluorescence properties of compound 6g . Despite having very low cytotoxicity, it exhibited excellent fluorescence characteristics. As a result, it could serve as an effective fluorescence probe for biological imaging. Researchers can utilize this compound to visualize specific cellular processes or structures in living systems .

Sodium Ion Chemosensor

While not directly related to the mentioned compound, the broader class of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives has garnered attention as potential sodium ion chemosensors. These compounds could find applications in analytical chemistry, life science, catalysis, and environmental monitoring .

Future Directions

The future directions for this compound could involve further exploration of its potential as an antitumor agent, given the promising results shown by related compounds . Additionally, the excellent fluorescence properties of one of the compounds in the same series suggest potential use as an effective fluorescence probe for biological imaging .

properties

IUPAC Name

methyl 2-[2-(3-oxobenzo[f]chromene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O7S2/c1-33-21(28)12-27-18-8-7-14(36(25,31)32)10-20(18)35-24(27)26-22(29)17-11-16-15-5-3-2-4-13(15)6-9-19(16)34-23(17)30/h2-11H,12H2,1H3,(H2,25,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOVQHNOONMTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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